Product packaging for Methyl 3-amino-5-fluoro-2-hydroxybenzoate(Cat. No.:CAS No. 1175529-01-7)

Methyl 3-amino-5-fluoro-2-hydroxybenzoate

Cat. No.: B3087567
CAS No.: 1175529-01-7
M. Wt: 185.15 g/mol
InChI Key: LGFAAMHFQJIALQ-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Substituted Benzoates

Methyl 3-amino-5-fluoro-2-hydroxybenzoate belongs to the class of compounds known as substituted benzoates. Benzoates are esters or salts derived from benzoic acid. The structure of this particular molecule is characterized by a central benzene (B151609) ring to which five different groups are attached:

A methyl ester group (-COOCH₃)

A hydroxyl group (-OH)

An amino group (-NH₂)

A fluorine atom (-F)

A hydrogen atom (-H)

The nomenclature, "this compound," systematically describes this structure. "Methyl" indicates the ester component, while "benzoate" identifies the core benzoic acid derivative. The numbers dictate the position of the other substituents on the benzene ring relative to the methyl ester group, which is assigned position 1. Therefore, the hydroxyl group is at position 2, the amino group at position 3, and the fluorine atom at position 5.

Table 1: Properties of a Structurally Related Isomer

PropertyValue
CAS Number 946121-50-2 appchemical.com
Molecular Formula C₈H₈FNO₃ appchemical.com
Molecular Weight 185.15 g/mol appchemical.com

Significance of Functionalized Aromatic Esters in Organic Synthesis

Aromatic esters, particularly those with multiple functional groups, are of great importance in organic synthesis. bohrium.com They serve as versatile intermediates in the creation of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and polymers. bohrium.com The ester group itself can undergo various chemical transformations, such as hydrolysis to form carboxylic acids or reduction to yield alcohols. bohrium.com

The additional functional groups on the aromatic ring, such as the amino, hydroxyl, and fluoro groups in this compound, provide multiple points for further chemical modification. This multi-functionality allows chemists to build molecular complexity in a controlled and stepwise manner, making such compounds highly valuable in the synthesis of novel chemical entities.

Rationale for Dedicated Academic Investigation of this compound

The academic and industrial interest in this compound stems from the unique combination of its functional groups. The presence of a fluorine atom is particularly significant in the context of medicinal chemistry and materials science.

Incorporating fluorine into drug candidates can profoundly alter a molecule's properties. tandfonline.com It can enhance metabolic stability by blocking sites on the molecule that are susceptible to enzymatic degradation. bohrium.commdpi.com Furthermore, fluorine can increase a molecule's binding affinity to its biological target and improve its ability to cross cell membranes. bohrium.comtandfonline.com The strategic placement of fluorine can influence acidity, basicity, and molecular conformation, all of which are critical factors in drug design. bohrium.comacs.org

The amino and hydroxyl groups offer additional sites for chemical reactions, enabling the attachment of other molecular fragments or the formation of new ring systems. This makes the compound a useful scaffold for building libraries of related compounds for biological screening.

Overview of Research Domains Pertaining to this compound

Research involving this compound and structurally similar compounds is concentrated in a few key areas:

Pharmaceutical Synthesis: The compound is primarily used as an intermediate in the synthesis of fluorinated active pharmaceutical ingredients (APIs). The strategic inclusion of the fluoro-hydroxy-amino-benzoate scaffold is explored in the design of novel therapeutic agents, potentially for anti-inflammatory or antimicrobial applications.

Agrochemical Research: In the agrochemical sector, there is interest in developing new herbicides and plant growth regulators. The presence of a fluorine atom can enhance the environmental stability and target specificity of these agents.

Materials Science: Substituted aromatic compounds are foundational to the development of new materials. While less documented for this specific molecule, similar fluorinated benzoates are used in the synthesis of liquid crystals and other advanced materials. ossila.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO3 B3087567 Methyl 3-amino-5-fluoro-2-hydroxybenzoate CAS No. 1175529-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-5-fluoro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFAAMHFQJIALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Amino 5 Fluoro 2 Hydroxybenzoate

Retrosynthetic Analysis of the Methyl 3-amino-5-fluoro-2-hydroxybenzoate Framework

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The primary disconnections can be made at the ester, amino, and fluoro functionalities, leading to simpler, more readily available starting materials.

A logical primary disconnection is the ester linkage, which simplifies the target molecule to 3-amino-5-fluoro-2-hydroxybenzoic acid and methanol (B129727). This approach focuses on late-stage esterification.

Alternatively, the amino and fluoro groups can be considered as key functionalities to be introduced at different stages of the synthesis. Disconnecting the amino group often leads back to a nitro-substituted precursor, which is a common and reliable strategy in aromatic chemistry. Similarly, disconnection of the fluorine atom points towards a non-fluorinated aromatic precursor, with the fluorination step being a critical transformation.

A plausible retrosynthetic pathway could therefore start from a substituted benzoic acid, proceed through sequential introduction of the required functional groups (or their precursors), and conclude with the final esterification step. The order of these introductions is crucial to ensure correct regioselectivity and to avoid unwanted side reactions.

Direct Esterification Strategies for 3-Amino-5-fluoro-2-hydroxybenzoic Acid Precursors

The final step in several synthetic routes to this compound can be the esterification of the corresponding carboxylic acid, 3-amino-5-fluoro-2-hydroxybenzoic acid.

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification, also known as Fischer esterification, is a common method for converting carboxylic acids and alcohols into esters. This reaction is typically carried out by refluxing the carboxylic acid in an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and using a large excess of methanol helps to drive the equilibrium towards the formation of the methyl ester.

For example, the synthesis of Methyl 4-fluoro-3-hydroxybenzoate is achieved by dissolving 4-fluoro-3-hydroxy-benzoic acid in methanol and adding thionyl chloride dropwise, followed by heating. mdpi.com A similar protocol could be adapted for the esterification of 3-amino-5-fluoro-2-hydroxybenzoic acid.

Table 1: Examples of Acid-Catalyzed Esterification Conditions

Carboxylic Acid PrecursorAlcoholCatalystConditionsProduct
4-Fluoro-3-hydroxy-benzoic acidMethanolThionyl ChlorideHeat to 70°C for 60 minMethyl 4-fluoro-3-hydroxybenzoate
Salicylic AcidMethanolSulfuric AcidRefluxMethyl Salicylate

Alternative Esterification Reagents and Conditions

Due to the potential for side reactions under strongly acidic conditions, especially with multifunctional aromatic compounds, alternative esterification methods are often employed. These methods typically involve the use of coupling agents that activate the carboxylic acid for nucleophilic attack by the alcohol.

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reactions are often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). The Steglich esterification, which utilizes DCC and a catalytic amount of DMAP, is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols. This method is particularly useful for sterically hindered substrates.

Table 2: Common Alternative Esterification Reagents

ReagentDescriptionByproduct
N,N'-Dicyclohexylcarbodiimide (DCC)A widely used coupling agent for the formation of amide and ester bonds.Dicyclohexylurea (DCU)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)A water-soluble carbodiimide, simplifying product purification.A water-soluble urea (B33335) derivative
4-Dimethylaminopyridine (DMAP)A highly efficient acylation catalyst often used in conjunction with carbodiimides.N/A

Approaches Incorporating Amino and Fluoro Functionalities

An alternative to late-stage esterification involves the construction of the fully substituted aromatic ring followed by esterification, or the esterification of a precursor that is then further functionalized.

Regioselective Halogenation (Fluorination) of Substituted Benzoates

The introduction of a fluorine atom onto an aromatic ring can be achieved through electrophilic fluorination. The regioselectivity of this reaction is directed by the existing substituents on the ring. For the synthesis of this compound, a plausible precursor would be Methyl 3-amino-2-hydroxybenzoate. The hydroxyl and amino groups are ortho, para-directing, which would favor the introduction of the fluorine atom at the desired C5 position.

Common electrophilic fluorinating reagents include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). These reagents are solids that are easier and safer to handle than elemental fluorine. The choice of solvent and reaction conditions can significantly influence the yield and regioselectivity of the fluorination.

For instance, the fluorination of various aromatic compounds, including those with directing groups, has been successfully achieved using Selectfluor® or NFSI. researchgate.netnih.gov

Introduction of the Amino Group via Reduction or Substitution

The amino group in this compound is commonly introduced by the reduction of a nitro group. This is a reliable and widely used transformation in organic synthesis. A plausible precursor for this step would be Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate.

The reduction of the nitro group can be achieved using a variety of reducing agents. A common method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with hydrogen gas. Other reducing systems include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. A procedure for the synthesis of a similar compound, Methyl 3-amino-5-bromo-2-hydroxybenzoate, involves the reduction of the corresponding nitro compound using activated iron powder in the presence of ammonium (B1175870) chloride. rsc.org This method could likely be adapted for the fluoro-analogue.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent(s)ConditionsNotes
H₂, Pd/CCatalytic hydrogenationGenerally clean and high-yielding.
Fe, HCl or NH₄ClMetal in acidic or neutral mediumA classic and cost-effective method.
Sn, HClMetal in acidic mediumAnother traditional method for nitro group reduction.
Sodium Dithionite (Na₂S₂O₄)Aqueous solutionA milder reducing agent.

Another, though less common, approach for introducing an amino group is through nucleophilic aromatic substitution (SNAr). This would require a precursor with a good leaving group (such as a halogen) at the C3 position and activation by electron-withdrawing groups on the ring. However, given the electron-donating nature of the hydroxyl group, this is a less likely synthetic strategy for this particular target molecule.

Multi-Step Synthesis from Commercially Available Precursors

A plausible multi-step synthesis of this compound can be conceptualized starting from the commercially available precursor, 3-Fluoro-2-hydroxybenzoic acid. The synthetic route involves three key transformations: nitration, esterification, and reduction of the nitro group.

Step 1: Nitration of 3-Fluoro-2-hydroxybenzoic acid

The initial step involves the regioselective nitration of 3-Fluoro-2-hydroxybenzoic acid to introduce a nitro group at the 5-position, yielding 5-Fluoro-2-hydroxy-3-nitrobenzoic acid. The directing effects of the hydroxyl and carboxyl groups on the aromatic ring guide the incoming nitro group to the desired position. A common nitrating agent for this type of reaction is a mixture of concentrated nitric acid and sulfuric acid.

ParameterCondition
Starting Material 3-Fluoro-2-hydroxybenzoic acid
Reagents Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)
Solvent Sulfuric Acid
Temperature 0-10 °C
Reaction Time 1-3 hours

Step 2: Esterification of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid

The subsequent step is the esterification of the carboxylic acid group of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid to form Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate. Fischer-Speier esterification is a classic and effective method for this transformation, utilizing an excess of methanol in the presence of a catalytic amount of strong acid.

ParameterCondition
Starting Material 5-Fluoro-2-hydroxy-3-nitrobenzoic acid
Reagents Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
Solvent Methanol
Temperature Reflux
Reaction Time 4-8 hours

Step 3: Reduction of Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate

The final step is the reduction of the nitro group to an amino group to yield the target compound, this compound. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method. Alternative reducing agents include metals in acidic media, such as tin chloride or iron.

ParameterCondition
Starting Material Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate
Reagents H₂ gas with Pd/C catalyst, or SnCl₂/HCl, or Fe/NH₄Cl
Solvent Methanol, Ethanol, or Ethyl Acetate
Temperature Room Temperature to 50 °C
**Pressure (for H₂) **1-5 atm
Reaction Time 2-12 hours

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. For the synthesis of this compound, advanced strategies such as transition metal-catalyzed coupling reactions and the application of green chemistry principles are highly relevant.

While the previously described route involves the reduction of a nitro group, an alternative advanced approach for the introduction of the amino group is through transition metal-catalyzed amination. For instance, a precursor such as Methyl 5-bromo-3-fluoro-2-hydroxybenzoate could be subjected to a Buchwald-Hartwig amination. This reaction utilizes a palladium catalyst with a suitable ligand to form the carbon-nitrogen bond directly. mit.eduacs.org

This method offers the advantage of potentially milder reaction conditions and a broader substrate scope for the amine source (e.g., ammonia, protected amines). The choice of ligand is crucial for the efficiency of the catalytic cycle.

ComponentExample
Substrate Methyl 5-bromo-3-fluoro-2-hydroxybenzoate
Amine Source Ammonia, Benzylamine, or a protected amine
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, or other biaryl phosphine (B1218219) ligands
Base NaOt-Bu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-120 °C

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com In the synthesis of this compound, several green chemistry strategies can be implemented:

Atom Economy: The choice of reactions that maximize the incorporation of all materials used in the process into the final product is crucial. Catalytic hydrogenation for the reduction of the nitro group is a good example, as the only byproduct is water.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives is a key aspect. For instance, exploring the use of ethanol, water, or ionic liquids in the reaction steps can significantly reduce the environmental footprint. mdpi.com Superheated water has been investigated as a solvent for nucleophilic aromatic substitution reactions, which could be relevant for amination steps.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents. The application of palladium catalysts in C-N bond formation or heterogeneous catalysts for hydrogenation reduces waste and allows for easier product purification.

Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Optimization of Reaction Conditions and Scalability Studies

The transition from a laboratory-scale synthesis to an industrial-scale production requires careful optimization of reaction conditions and scalability studies. The primary goals are to maximize yield and purity while ensuring safety, cost-effectiveness, and environmental sustainability.

For the multi-step synthesis of this compound, each step would undergo rigorous optimization. For example, in the catalytic reduction of Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate, key parameters would be systematically varied to find the optimal conditions.

Table of Hypothetical Optimization Study for Nitro Group Reduction:

EntryCatalyst Loading (mol%)H₂ Pressure (atm)Temperature (°C)Reaction Time (h)Yield (%)
111251285
20.51251278
31325892
41340695
50.5340693

Scalability studies would involve translating the optimized laboratory procedure to larger reactors. This includes addressing challenges such as heat transfer, mass transfer, and mixing, which become more critical at a larger scale. For exothermic reactions like nitration, careful control of temperature is paramount to prevent runaway reactions and the formation of byproducts. Continuous flow chemistry is an emerging technology that can offer significant advantages in terms of safety, efficiency, and scalability for such processes.

Spectroscopic and Structural Characterization of Methyl 3 Amino 5 Fluoro 2 Hydroxybenzoate

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a spectrum representing the distinct vibrational modes of the molecular bonds is generated.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels of the bonds. The resulting spectrum is a plot of absorbance or transmittance against wavenumber. The spectrum of Methyl 3-amino-5-fluoro-2-hydroxybenzoate is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

The presence of a hydroxyl (-OH) group is typically identified by a broad stretching vibration band in the region of 3400-3200 cm⁻¹. The amino (-NH₂) group is expected to show two distinct N-H stretching bands in the 3500-3300 cm⁻¹ range, corresponding to asymmetric and symmetric vibrations. Aromatic C-H stretching vibrations are anticipated to appear in the 3100-3000 cm⁻¹ region. libretexts.org The ester functional group will be characterized by a strong, sharp absorption peak for the carbonyl (C=O) stretch, typically found between 1735 and 1700 cm⁻¹. libretexts.orgscholarsresearchlibrary.com Additionally, C-O stretching vibrations from the ester and phenol (B47542) moieties are expected in the 1300-1000 cm⁻¹ range. The C-F bond stretch would likely produce a strong absorption in the 1250-1050 cm⁻¹ region. The region from 1600-1400 cm⁻¹ will contain C=C stretching vibrations of the aromatic ring. researchgate.net

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3500–3300N-H Stretch (asymmetric & symmetric)Amino (-NH₂)
3400–3200O-H Stretch (broad)Hydroxyl (-OH)
3100–3000C-H StretchAromatic Ring
1735–1700C=O StretchMethyl Ester (-COOCH₃)
1620–1580C=C StretchAromatic Ring
1300–1200C-O StretchEster / Phenol
1250–1050C-F StretchFluoro (-F)

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, known as Raman scattering. wikipedia.org This technique is particularly sensitive to non-polar, symmetric vibrations.

For this compound, the symmetric stretching vibrations of the aromatic ring are expected to produce strong and sharp bands, notably a ring-breathing mode around 1000 cm⁻¹. Aromatic C=C stretching vibrations are also prominent in the 1625-1590 cm⁻¹ range. The C-F stretching vibration is also Raman active. While O-H and N-H stretching vibrations are typically weak in Raman spectra, other functional groups like the carbonyl group (C=O) will show a characteristic band. This technique provides a structural fingerprint that aids in the definitive identification of the molecule. wikipedia.org

Raman Shift Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
1625–1590C=C StretchAromatic Ring
~1000Ring Breathing ModeAromatic Ring
1735–1700C=O StretchMethyl Ester (-COOCH₃)
1250–1050C-F StretchFluoro (-F)
3500–3300N-H StretchAmino (-NH₂)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of an organic molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences the exact resonance frequency, which is reported as a chemical shift (δ) in parts per million (ppm).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound would provide information on the number and types of hydrogen atoms. The molecule has five distinct proton environments: the hydroxyl proton, two amine protons, two aromatic protons, and three methyl protons.

The hydroxyl (-OH) proton is expected to appear as a broad singlet, with a chemical shift that can vary but is typically downfield. The amine (-NH₂) protons would also likely appear as a broad singlet. The three protons of the methyl ester (-OCH₃) group would give rise to a sharp singlet, expected around 3.8-3.9 ppm. The aromatic region (typically 6.5-8.0 ppm) would show signals for the two remaining protons on the benzene (B151609) ring (H-4 and H-6). Due to their different positions relative to the substituents, they are chemically non-equivalent. H-4 would likely be a doublet of doublets due to coupling with H-6 (meta coupling) and the fluorine atom at C-5. Similarly, H-6 would be a doublet of doublets due to coupling with H-4 and the fluorine atom. The electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the ester group will influence their precise chemical shifts. jove.com

Predicted Chemical Shift (δ, ppm)Proton AssignmentMultiplicityIntegration
~9.0–11.0-OHBroad Singlet1H
~6.5–7.5Aromatic H-4, H-6Doublet of Doublets2H
~4.0–5.0-NH₂Broad Singlet2H
~3.8–3.9-OCH₃Singlet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For the symmetric this compound, eight unique carbon signals are expected: six for the aromatic ring, one for the carbonyl carbon of the ester, and one for the methyl carbon.

The carbonyl carbon (C=O) is the most deshielded and is expected to appear furthest downfield, typically in the 165-175 ppm range. docbrown.info The aromatic carbons generally resonate between 110-160 ppm. jove.com The carbons directly attached to electronegative substituents (C-2 attached to -OH, C-3 to -NH₂, and C-5 to -F) will have their chemical shifts significantly influenced. The carbon bonded to fluorine (C-5) will show a large one-bond coupling (¹JCF). The methyl carbon (-OCH₃) is the most shielded and will appear furthest upfield, typically around 50-55 ppm. cdnsciencepub.com

Predicted Chemical Shift (δ, ppm)Carbon Assignment
165–175C=O (Ester)
110–160C1, C2, C3, C4, C5, C6 (Aromatic)
50–55-OCH₃ (Methyl)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro Substituent Characterization

¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds, as the ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio. wikipedia.org The spectrum for this compound is expected to show a single resonance for the fluorine atom attached to the aromatic ring.

The chemical shift of the fluorine atom is sensitive to its electronic environment. For a fluorine atom on a benzene ring, the chemical shift typically falls within the range of -100 to -140 ppm relative to a CFCl₃ standard. The signal for the fluorine at C-5 would likely be split into a triplet or a doublet of doublets due to coupling with the adjacent ortho-protons (H-4 and H-6). tandfonline.com The magnitude of this coupling constant (³JHF) provides further structural confirmation.

Predicted Chemical Shift (δ, ppm, rel. to CFCl₃)Fluorine AssignmentPredicted Multiplicity
-100 to -140Aromatic C₅-FDoublet of Doublets or Triplet

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

No published 2D NMR spectra (COSY, HSQC, HMBC) for this compound were found. This information is essential for mapping the connectivity between protons and carbons to confirm the compound's covalent structure.

X-ray Diffraction and Solid-State Analysis

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination

There is no available data from single crystal X-ray diffraction studies for this compound. Such an analysis would be required to determine its precise three-dimensional structure, bond lengths, bond angles, and absolute configuration in the solid state.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

No powder X-ray diffraction patterns for this compound have been published. This data is necessary to analyze the crystalline phases, purity, and lattice parameters of a polycrystalline sample.

Analysis of Crystal Packing and Intermolecular Interactions

Without crystallographic data, an analysis of the crystal packing and the specific intermolecular interactions (such as hydrogen bonding or π-stacking) that govern the solid-state architecture of this compound cannot be performed.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis absorption data, which would reveal information about the electronic transitions within the molecule (e.g., π→π* and n→π* transitions), is not documented in the available literature for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to precisely determine the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the theoretical monoisotopic mass is calculated based on its molecular formula, C₈H₈FNO₃. This calculated value serves as a benchmark against which the experimentally measured mass is compared. The close agreement between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the confirmation of the molecular formula.

The expected molecular ion in the mass spectrum would correspond to the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's m/z value is critical for confirming the elemental composition.

Table 1: Theoretical HRMS Data for Molecular Formula Confirmation

Parameter Value
Molecular Formula C₈H₈FNO₃
Calculated Monoisotopic Mass 185.0488 u
Expected Ion (ESI+) [M+H]⁺

| Calculated m/z for [M+H]⁺ | 186.0566 |

This table presents the theoretical values used for HRMS analysis. Experimental validation would require a measured m/z value from a high-resolution mass spectrometer.

Compound Names Mentioned

Table 2: List of Compounds

Compound Name

Computational and Theoretical Investigations of Methyl 3 Amino 5 Fluoro 2 Hydroxybenzoate

Molecular Electrostatic Potential (MEP) Surface Analysis

No studies presenting the Molecular Electrostatic Potential (MEP) surface analysis to identify electrophilic and nucleophilic sites of the molecule were found.

Noncovalent Interaction Analysis in Crystal Structures and Isolated Molecules

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots:There is no available crystallographic data, and consequently, no Hirshfeld surface analysis or 2D fingerprint plots to detail intermolecular interactions.

Without primary research data from computational chemistry studies on Methyl 3-amino-5-fluoro-2-hydroxybenzoate, a scientifically accurate article that adheres to the requested structure and content cannot be generated.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. dergipark.org.trjussieu.fr Based on the electron density (ρ) and its first derivative, the RDG is a fundamental tool in quantum chemistry for understanding weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsions. researchgate.net The analysis generates 3D isosurfaces where the color indicates the nature and strength of the interaction:

Blue: Strong attractive interactions, typically hydrogen bonds.

Green: Weak attractive interactions, such as van der Waals forces.

Red: Strong repulsive interactions (steric clashes), often found within rings or crowded molecular regions. dergipark.org.tr

For this compound, an intramolecular hydrogen bond is expected between the hydroxyl group (-OH) and the carbonyl oxygen of the methyl ester group. RDG analysis would visualize this interaction as a blue or bluish-green isosurface between the hydrogen and oxygen atoms. Additionally, green isosurfaces would likely appear over the aromatic ring, indicating delocalized van der Waals interactions. Red areas might be visible within the benzene (B151609) ring, indicating the steric effect of the substituents. dergipark.org.tr

Table 1: Illustrative RDG Analysis Results for Non-Covalent Interactions in a Substituted Aromatic System This table presents hypothetical but expected RDG results for the target molecule based on findings for similar compounds.

Interacting AtomsInteraction TypeExpected RDG Color
O-H···O=CIntramolecular Hydrogen BondBlue / Light Blue
Ring C···Cπ-π stacking / van der WaalsGreen
H···Hvan der WaalsGreen
C-F···H-NWeak Hydrogen BondGreen / Bluish-Green
Ring InteriorSteric RepulsionRed

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and atomic properties based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org This analysis identifies critical points in the electron density, which are used to characterize the nature of atomic interactions. researchgate.net A key feature is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. researchgate.netacs.org

The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total electron energy density (H(r)), reveal the nature of the chemical bond.

∇²ρ(r) < 0: Indicates a shared interaction, characteristic of covalent bonds.

∇²ρ(r) > 0: Indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions. acs.org

H(r) < 0: Suggests a significant sharing of electrons, indicating a covalent character. acs.org

In this compound, QTAIM analysis would be used to quantify the strength and nature of the intramolecular hydrogen bond between the hydroxyl and carbonyl groups. The presence of a BCP between the hydroxyl hydrogen and the carbonyl oxygen would confirm the interaction. The values of ρ(r), ∇²ρ(r), and H(r) at this BCP would precisely characterize its strength and degree of covalency.

Table 2: Typical QTAIM Parameters for Intramolecular Hydrogen Bonds in Aromatic Compounds Data is illustrative and based on general findings for similar intramolecular interactions.

Bond/InteractionElectron Density ρ(r) (a.u.)Laplacian ∇²ρ(r) (a.u.)Total Energy Density H(r) (a.u.)Bond Character
C-C (Aromatic)~0.25 - 0.30< 0< 0Covalent
C-H~0.20 - 0.25< 0< 0Covalent
O-H···O~0.01 - 0.04> 0< 0 or > 0Primarily Electrostatic (H-bond)

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized, intuitive picture of chemical bonding that aligns with Lewis structures (i.e., lone pairs and 2-center bonds). wikipedia.org A key feature of NBO analysis is the examination of charge transfer and orbital interactions using second-order perturbation theory. wisc.edu

For this compound, significant delocalization is expected from the lone pairs of the oxygen, nitrogen, and fluorine atoms into the antibonding π* orbitals of the aromatic ring. The intramolecular hydrogen bond would also be characterized by a significant n(O) → σ*(O-H) interaction, where n(O) is the lone pair of the carbonyl oxygen.

Table 3: Illustrative NBO Second-Order Perturbation Analysis for a Substituted Aniline Derivative This table shows representative donor-acceptor interactions and their stabilization energies.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (N)π* (C=C)High (> 50)
LP (O)π* (C=C)Moderate (~20-40)
LP (F)π* (C=C)Low (~1-5)
π (C=C)π* (C=C)High (> 20)
LP (O_carbonyl)σ* (O-H_hydroxyl)Moderate (~5-15)

Theoretical Insights into Reactivity Descriptors (e.g., Global Reactivity Indices)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule using various descriptors. ias.ac.in These global reactivity indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trdergipark.org.tr

Key global reactivity indices include:

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Chemical Hardness (η): η = (I - A) / 2. It measures resistance to change in electron distribution.

Chemical Potential (μ): μ = -(I + A) / 2. It indicates the tendency of electrons to escape.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the electrophilic character of a molecule. nih.gov

Table 4: Representative Global Reactivity Descriptors for a Fluorinated Aminobenzoate Derivative (in eV) Values are hypothetical and for illustrative purposes.

ParameterSymbolValue (eV)Interpretation
HOMO EnergyE_HOMO-5.8Region for electrophilic attack
LUMO EnergyE_LUMO-1.2Region for nucleophilic attack
HOMO-LUMO GapΔE4.6High kinetic stability
Ionization PotentialI5.8Energy to remove an electron
Electron AffinityA1.2Energy released when gaining an electron
Chemical Hardnessη2.3High resistance to charge transfer
Electrophilicity Indexω2.15Moderate electrophile

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

Computational chemistry allows for the accurate prediction of spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is commonly performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netescholarship.org Computational protocols often involve geometry optimization followed by NMR calculations at a specific level of theory (e.g., B3LYP/6-31+G(d,p)). escholarship.orgnsf.gov For fluorinated aromatic compounds, specific scaling factors may be applied to the calculated isotropic shielding values to improve correlation with experimental chemical shifts. researchgate.netescholarship.org Such predictions can help assign specific resonances and confirm the molecular structure.

UV-Vis Absorption: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent Density Functional Theory (TD-DFT). youtube.comnih.gov This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max). mdpi.comrsc.org The calculations also provide the oscillator strength (f), which is related to the intensity of the absorption band. For molecules like this compound, the spectrum is expected to be dominated by π → π* transitions within the substituted aromatic system.

Table 5: Illustrative Predicted Spectroscopic Data This table shows the type of data that would be generated from computational predictions.

ParameterPredicted ValueMethod
¹H NMR (OH proton)~10-12 ppmGIAO-DFT
¹³C NMR (C=O carbon)~165-170 ppmGIAO-DFT
¹⁹F NMR (C-F)~ -110 to -130 ppmGIAO-DFT
UV-Vis λ_max 1~320 nm (π → π)TD-DFT (B3LYP)
UV-Vis λ_max 2~250 nm (π → π)TD-DFT (B3LYP)

Computational Modeling of Supramolecular Assemblies

Computational modeling is a powerful tool for investigating how individual molecules of this compound interact to form larger, ordered structures known as supramolecular assemblies. rsc.orgresearchgate.net These models can predict the most stable crystal packing arrangements and elucidate the specific intermolecular forces that govern self-assembly. bohrium.com

Methods such as Density Functional Theory (DFT), often augmented with dispersion corrections (e.g., DFT-D), are used to calculate the interaction energies between molecular dimers, trimers, and larger clusters. By analyzing various possible orientations, researchers can identify the key hydrogen bonding and π-π stacking interactions that lead to the formation of stable supramolecular synthons. mdpi.comresearchgate.net Hirshfeld surface analysis is another technique frequently employed to visualize and quantify the different types of intermolecular contacts within a crystal lattice. researchgate.net

Reactivity and Reaction Mechanisms of Methyl 3 Amino 5 Fluoro 2 Hydroxybenzoate

Reactions Involving the Ester Moiety

The methyl ester group of Methyl 3-amino-5-fluoro-2-hydroxybenzoate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-amino-5-fluoro-2-hydroxybenzoic acid, can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the ester undergoes hydrolysis. The reaction mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol (B129727) molecule yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process carried out with a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻) and forming the carboxylic acid. The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. Acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid.

Table 1: General Conditions for Hydrolysis of this compound

Reaction Type Reagents Solvent Temperature Product
Acid-Catalyzed H₂SO₄ (aq) or HCl (aq) Water/Dioxane Reflux 3-amino-5-fluoro-2-hydroxybenzoic acid
Base-Catalyzed NaOH (aq) or KOH (aq) Water/Methanol Room Temp to Reflux Sodium 3-amino-5-fluoro-2-hydroxybenzoate

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reacting it with a different alcohol (e.g., ethanol) in the presence of a catalyst will produce the corresponding ethyl ester.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Base-Catalyzed Transesterification: An alkoxide (e.g., ethoxide) acts as the nucleophile, attacking the carbonyl carbon. The reaction is typically performed using the desired alcohol as the solvent and a catalytic amount of the corresponding alkoxide base. masterorganicchemistry.com To ensure a high yield of the new ester, the alcohol reactant is often used in large excess to shift the equilibrium towards the product side.

Table 2: General Conditions for Transesterification of this compound

Catalyst Reagents Solvent Temperature Product Example (with Ethanol)
Acid (e.g., H₂SO₄) Ethanol Ethanol (excess) Reflux Ethyl 3-amino-5-fluoro-2-hydroxybenzoate
Base (e.g., NaOEt) Ethanol Ethanol (excess) Reflux Ethyl 3-amino-5-fluoro-2-hydroxybenzoate

Transformations of the Amino Group

The primary amino group on the aromatic ring is a key site for a variety of chemical transformations, including acylation, alkylation, diazotization, and condensation reactions.

Acylation: The amino group can be readily acylated by reacting this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction forms an amide linkage. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield Methyl 3-(acetylamino)-5-fluoro-2-hydroxybenzoate. The reaction proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method often leads to a mixture of mono- and poly-alkylated products. Reductive amination provides a more controlled method for mono-alkylation.

Table 3: Examples of Acylation and Alkylation Reactions

Reaction Type Reagent Base/Catalyst Product Example
Acylation Acetyl chloride Pyridine Methyl 3-(acetylamino)-5-fluoro-2-hydroxybenzoate
Acylation Acetic anhydride Pyridine Methyl 3-(acetylamino)-5-fluoro-2-hydroxybenzoate
Alkylation Methyl iodide NaH Methyl 3-(methylamino)-5-fluoro-2-hydroxybenzoate (and poly-alkylated products)

The aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt, Methyl 3-diazo-5-fluoro-2-hydroxybenzoate chloride, is a versatile intermediate.

Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles, often using a copper(I) salt as a catalyst. wikipedia.orgmasterorganicchemistry.com This allows for the introduction of a wide range of substituents onto the aromatic ring.

With CuCl or CuBr, the diazonium group is replaced by -Cl or -Br, respectively.

With CuCN, a nitrile group (-CN) is introduced.

Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by forming the tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the aryl fluoride.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (e.g., phenols, anilines) in an electrophilic aromatic substitution reaction to form brightly colored azo compounds. chemrevlett.comunb.ca The position of coupling on the activated aromatic ring is typically para to the activating group.

Table 4: Subsequent Transformations of the Diazonium Salt

Reaction Name Reagent(s) Product Example
Sandmeyer (Chlorination) CuCl, HCl Methyl 3-chloro-5-fluoro-2-hydroxybenzoate
Sandmeyer (Bromination) CuBr, HBr Methyl 3-bromo-5-fluoro-2-hydroxybenzoate
Sandmeyer (Cyanation) CuCN, KCN Methyl 3-cyano-5-fluoro-2-hydroxybenzoate
Azo Coupling Phenol (B47542), NaOH (aq) Methyl 5-fluoro-2-hydroxy-3-((4-hydroxyphenyl)diazenyl)benzoate

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. primescholars.comsemanticscholar.org This reaction is typically carried out in an acidic or basic medium and involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is characteristic of this reaction. For example, reacting this compound with benzaldehyde (B42025) would yield the corresponding Schiff base.

Table 5: Schiff Base Formation

Carbonyl Compound Catalyst Product Example
Benzaldehyde Acetic acid (catalytic) Methyl 3-((benzylidene)amino)-5-fluoro-2-hydroxybenzoate
Acetone Acetic acid (catalytic) Methyl 5-fluoro-2-hydroxy-3-((propan-2-ylidene)amino)benzoate

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for various chemical transformations, including alkylation, acylation, and coordination with metal ions.

The phenolic hydroxyl group of this compound is expected to undergo O-alkylation and O-acylation reactions. The nucleophilicity of the phenoxide, formed under basic conditions, will be a key determinant of the reaction's success. In the case of aminophenols, chemoselectivity between the amino and hydroxyl groups is a critical consideration. Generally, in acidic media, the amino group is protonated, which prevents it from being acylated and favors O-acylation. nih.gov Conversely, under alkaline conditions, N-acylation is often favored. nih.gov

O-Alkylation: This reaction typically proceeds via a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. The presence of both an amino and a hydroxyl group on the ring necessitates careful selection of reaction conditions to achieve selective O-alkylation over N-alkylation. The relative nucleophilicity of the two groups will be influenced by the pH of the reaction medium.

O-Acylation: The hydroxyl group can be acylated to form an ester using acylating agents such as acyl chlorides or anhydrides. For hydroxyamino acids, direct acylation under acidic conditions allows for chemoselective O-acylation by protonating the amino group and thus suppressing its nucleophilicity. nih.gov A similar strategy could likely be employed for this compound to achieve selective esterification of the phenolic hydroxyl group.

Table 1: Predicted Chemoselectivity of Acylation for this compound

Reaction ConditionPredominant Reaction SiteRationale
Acidic (e.g., HCl, H₂SO₄)O-Acylation (Phenolic OH)The amino group is protonated (-NH₃⁺), rendering it non-nucleophilic.
Basic (e.g., Pyridine, Et₃N)N-Acylation (Amino -NH₂)The amino group is generally a better nucleophile than the phenoxide under basic conditions.

The presence of both a hydroxyl and an amino group in ortho and meta positions, respectively, suggests that this compound could act as a ligand in the formation of metal complexes. Aminophenol derivatives are known to form stable complexes with various transition metals. ugm.ac.idresearchgate.netrsc.org The hydroxyl and amino groups can act as donor atoms, chelating to a central metal ion. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions. Studies on 4-aminophenol (B1666318) have shown that it can coordinate with Cu(II) and Co(II) to form square planar and octahedral complexes, respectively. ugm.ac.idresearchgate.net It is plausible that this compound could form similar coordination compounds, potentially involving the carbonyl oxygen of the ester group as well, leading to multidentate chelation.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with both activating and deactivating groups, which will direct the regioselectivity of any further substitution reactions.

The directing effects of the substituents on the aromatic ring are crucial in determining the position of an incoming electrophile or nucleophile.

-OH (Hydroxyl): A strong activating group and ortho-, para-director.

-NH₂ (Amino): A very strong activating group and ortho-, para-director.

-COOCH₃ (Methyl Ester): A deactivating group and meta-director.

-F (Fluoro): A deactivating group (due to inductive effect) but an ortho-, para-director (due to resonance).

The combined influence of these groups makes the prediction of regioselectivity complex. The powerful activating and directing effects of the hydroxyl and amino groups are likely to dominate. The positions ortho and para to these groups will be the most nucleophilic. Given the existing substitution pattern, the C4 and C6 positions are the most likely sites for electrophilic attack. The fluorine atom, while deactivating, will also direct incoming electrophiles to its para position (C6). The deactivating methyl ester group will direct to the C5 position, which is already occupied by fluorine. Therefore, electrophilic aromatic substitution is most likely to occur at the C6 position, which is para to the hydroxyl group and ortho to the amino group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingDirecting EffectPredicted Site of Attack
-OHStrongly ActivatingOrtho, ParaC4, C6
-NH₂Strongly ActivatingOrtho, ParaC2, C4
-FDeactivatingOrtho, ParaC2, C6
-COOCH₃DeactivatingMetaC5
Overall Predicted Site: C6 (para to -OH, ortho to -NH₂)

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly if a good leaving group is present or can be introduced onto the ring. The fluorine atom could potentially act as a leaving group, especially if the ring is further activated towards nucleophilic attack by electron-withdrawing groups.

Investigation of Reaction Kinetics and Thermodynamics

Mechanistic Studies of Key Transformations (e.g., computational elucidation of transition states)

Computational chemistry offers a powerful tool for elucidating reaction mechanisms, including the structures of transition states. nih.gov For this compound, density functional theory (DFT) calculations could be employed to model various reactions. For instance, the transition states for electrophilic aromatic substitution at different positions on the ring could be calculated to predict the most favorable reaction pathway. Similarly, the mechanism of O- vs. N-acylation could be investigated by comparing the activation energies for the respective transition states. Computational studies on nucleophilic aromatic substitution reactions have provided insights into whether a reaction proceeds through a stepwise or a concerted mechanism. acs.orgnih.gov Such theoretical analyses would be invaluable in the absence of experimental data for this specific compound.

Synthesis and Structure Property Relationship Studies of Methyl 3 Amino 5 Fluoro 2 Hydroxybenzoate Analogues

Design and Synthesis of Chemically Modified Derivatives

Alterations in the Ester Group (e.g., different alkyl esters, carboxylic acid)

The ester group is a key site for modification to influence properties such as solubility and metabolic stability. Saponification of the methyl ester to the corresponding carboxylic acid, 3-amino-5-fluoro-2-hydroxybenzoic acid, is a fundamental transformation that can significantly alter the molecule's polarity and potential for ionic interactions. appchemical.com Furthermore, transesterification reactions can be employed to synthesize a series of alkyl esters (e.g., ethyl, propyl, butyl), allowing for a systematic evaluation of the impact of ester chain length on the compound's properties.

Table 1: Examples of Ester Group Modifications

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Amino-5-fluoro-2-hydroxybenzoic acid1025127-52-9C₇H₆FNO₃171.13
Ethyl 3-amino-2-fluoro-5-hydroxybenzoate2091984-21-1C₉H₁₀FNO₃199.18
tert-Butyl 3-amino-2-fluoro-5-hydroxybenzoate2580202-27-1C₁₁H₁₄FNO₃227.23

Substituent Variations at the Amino Group (e.g., N-alkylation, N-acylation)

The amino group offers a prime location for derivatization to explore the effects of nitrogen substitution. N-alkylation, particularly N-methylation, can enhance lipophilicity, which may improve membrane permeability. monash.edu N-acylation, the introduction of an acyl group, can modulate the electronic properties of the aromatic ring and introduce new hydrogen bonding capabilities. libretexts.org These reactions are typically achieved by treating the parent amine with alkyl halides or acyl chlorides under basic conditions.

Table 2: Examples of Amino Group Modifications

ModificationReagents and ConditionsResulting Functional Group
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., NaH)Secondary or Tertiary Amine
N-AcylationAcyl chloride or Anhydride (B1165640), Base (e.g., Pyridine)Amide

Modifications of the Fluoro and Hydroxy Positions (e.g., defluorination, O-methylation)

The fluoro and hydroxy substituents are critical determinants of the molecule's electronic profile and hydrogen-bonding potential. Defluorination, while a challenging transformation, can be explored to understand the role of the highly electronegative fluorine atom. A more common modification is the O-methylation of the hydroxyl group to yield a methoxy (B1213986) derivative, such as 3-amino-5-fluoro-2-methoxybenzoic acid. appchemical.com This alteration eliminates a hydrogen bond donor and can provide insights into the importance of this interaction for the compound's properties.

Table 3: Examples of Fluoro and Hydroxy Position Modifications

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 3-amino-5-hydroxybenzoate67973-80-2C₈H₉NO₃167.16 nih.gov
3-Amino-5-fluoro-2-methoxybenzoic acid151793-23-6C₈H₈FNO₃185.15

Isomeric and Positional Analogues (e.g., relocation of -NH2, -F, -OH groups)

Table 4: Examples of Isomeric and Positional Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 3-amino-2-fluoro-5-hydroxybenzoate1394919-90-4C₈H₈FNO₃185.15 appchemical.com
Methyl 4-fluoro-3-hydroxybenzoate214822-96-5C₈H₇FO₃170.14
2-Amino-3-methyl-5-chlorobenzoic acidNot AvailableC₈H₈ClNO₂185.61

Systematics of Structure-Property Relationships (SPR)

The systematic modification of the methyl 3-amino-5-fluoro-2-hydroxybenzoate scaffold allows for the elucidation of structure-property relationships (SPR), which are crucial for rational drug design.

Electronic and Steric Effects of Substituent Changes on Reactivity

The reactivity of the aromatic ring and its substituents is governed by a combination of electronic and steric effects. libretexts.org

Steric Effects : The size and position of substituents can sterically hinder certain reactions. libretexts.org For instance, a bulky alkyl group on the ester or amino function could impede the approach of a reagent to a nearby reactive site. The relative positions of the substituents also play a critical role in determining intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups, which can influence the molecule's conformation and reactivity. Studies on aminobenzoic acid derivatives have shown that steric bulk can significantly impact reaction rates. acs.org The relative positions of substituents on the benzene (B151609) ring have a strong influence on the energetics and aromaticity of the system. nih.gov

Influence of Structural Modifications on Spectroscopic Signatures

The spectroscopic signatures of this compound analogues are profoundly influenced by structural modifications, particularly changes in the substitution pattern on the aromatic ring. These modifications alter the electronic environment of the molecule, leading to predictable shifts in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Detailed analysis of these shifts provides valuable insights into the structure-property relationships of these compounds.

The introduction of substituents, such as additional hydroxyl groups, can significantly impact the chemical shifts of aromatic protons and carbons in NMR spectra. This is primarily due to the electronic effects of the substituents (both inductive and resonance effects) and their influence on the intramolecular hydrogen bonding between the C2-hydroxyl group and the carbonyl oxygen of the ester.

For instance, in a series of methyl dihydroxybenzoate analogues, which serve as a model to understand the influence of substituent position, the chemical shifts of the aromatic protons are dictated by the position of the additional hydroxyl group. The hydroxyl group is an activating, ortho-, para-directing group, leading to increased electron density at these positions and consequently, upfield shifts (lower ppm values) for the corresponding protons in the ¹H NMR spectrum.

Similarly, in ¹³C NMR spectroscopy, the carbons directly attached to oxygen atoms (C-OH and C-O-CH₃) exhibit the most downfield shifts due to the deshielding effect of the electronegative oxygen. The fluorine atom in this compound introduces further complexity due to spin-spin coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei, leading to splitting of signals which can be observed in the respective NMR spectra. The magnitude of this coupling (J-coupling) provides information about the proximity of the coupled nuclei. The presence of the amino group (-NH₂) also influences the electronic environment, typically causing an upfield shift for the ortho and para carbons and protons.

The following interactive data table summarizes the ¹H and ¹³C NMR chemical shifts for a series of methyl dihydroxybenzoate analogues, illustrating the effect of substituent position on the spectroscopic data.

Table 1. ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl Dihydroxybenzoate Analogues in DMSO-d₆.
CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methyl 2,4-dihydroxybenzoateH-36.34C-1108.3
H-56.27C-2162.2
H-67.64C-3102.6
-OCH₃3.79C-4164.2
C2-OH10.60C-5107.5
C4-OH10.25C-6131.8
C=O169.1
Methyl 2,5-dihydroxybenzoateH-37.01C-1114.9
H-46.78C-2150.9
H-67.16C-3117.8
-OCH₃3.82C-4119.5
C2-OH9.90C-5153.8
C5-OH9.10C-6114.9
C=O169.8

Infrared (IR) spectroscopy provides complementary information about the functional groups present in the molecule. The strong intramolecular hydrogen bond in 2-hydroxybenzoates significantly affects the vibrational frequencies of the participating groups. The C=O stretching vibration of the ester group in aliphatic esters typically appears in the range of 1735-1750 cm⁻¹. However, in 2-hydroxybenzoates, this band is shifted to a lower wavenumber (around 1680-1690 cm⁻¹) due to the weakening of the C=O bond through hydrogen bonding.

Structural modifications that alter the strength of this intramolecular hydrogen bond will be reflected in the IR spectrum. For instance, the introduction of an electron-withdrawing group like fluorine is expected to strengthen the hydrogen bond, leading to a further shift of the C=O stretching band to a lower frequency. Conversely, electron-donating groups may weaken the hydrogen bond. The O-H stretching vibration of the hydroxyl group also provides a diagnostic band, which is typically broad and appears at a lower frequency (around 3100-3200 cm⁻¹) in hydrogen-bonded systems compared to a free hydroxyl group (around 3600 cm⁻¹). The N-H stretching vibrations of the amino group in this compound analogues would typically appear as two bands in the 3300-3500 cm⁻¹ region.

Computational-Assisted SPR Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the structure-property relationships (SPR) of molecules like this compound and its analogues. acs.org These computational methods allow for the detailed investigation of molecular geometries, electronic properties, and vibrational frequencies, providing insights that complement and help interpret experimental spectroscopic data.

One of the key applications of DFT in this context is the analysis of intramolecular interactions, such as the hydrogen bond between the C2-hydroxyl group and the ester's carbonyl oxygen. nih.gov Computational models can accurately predict the geometry of this hydrogen bond and quantify its strength. This is crucial for understanding how structural modifications, such as the introduction of a fluorine atom or an additional amino group, modulate this interaction. For example, calculations can predict how the electron-withdrawing nature of fluorine affects the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, thereby influencing the hydrogen bond strength. nih.gov

Furthermore, DFT calculations are widely used to predict spectroscopic signatures. Theoretical calculations of NMR chemical shifts and coupling constants can aid in the assignment of complex experimental spectra, especially for fluorinated compounds where C-F couplings can make spectra difficult to interpret. researchgate.net By calculating the magnetic shielding tensors of each nucleus, the chemical shifts can be predicted with a reasonable degree of accuracy. Comparing these predicted spectra for a series of analogues allows for a systematic understanding of how each structural change influences the electronic environment and, consequently, the NMR parameters.

Similarly, theoretical vibrational analysis based on DFT can predict the IR and Raman spectra of these molecules. nih.gov The calculated vibrational frequencies and intensities can be correlated with the experimental spectra, facilitating the assignment of specific vibrational modes to the observed absorption bands. This is particularly useful for understanding the shifts in the C=O and O-H stretching frequencies as a function of intramolecular hydrogen bonding and other substituent effects.

Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is another powerful computational tool. The energies and spatial distributions of these orbitals provide insights into the electronic properties and reactivity of the molecules. For example, the HOMO-LUMO energy gap is related to the electronic excitation energy and can be correlated with the UV-Vis absorption properties of the compounds. Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular and intermolecular bonding and interactions, providing a quantitative measure of electron delocalization and hyperconjugative interactions that contribute to the stability of the molecule. nih.gov

The following table presents a summary of key computational parameters that can be derived from DFT studies and their significance in elucidating the structure-property relationships of this compound analogues.

Table 2. Key Computational Parameters and Their Significance in SPR Studies.
Computational MethodCalculated ParameterSignificance in SPR Elucidation
Density Functional Theory (DFT)Optimized Molecular GeometryProvides bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's 3D structure and intramolecular interactions.
Vibrational FrequenciesPredicts IR and Raman spectra, aiding in the assignment of experimental bands and understanding how structural changes affect vibrational modes. nih.gov
Gauge-Independent Atomic Orbital (GIAO)NMR Chemical Shifts and Coupling ConstantsAssists in the interpretation of complex NMR spectra and correlates electronic structure with observed chemical shifts.
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO Energies and DistributionRelates to the molecule's electronic properties, reactivity, and UV-Vis absorption characteristics. nih.gov
HOMO-LUMO Energy GapIndicates the electronic excitability and chemical stability of the molecule.
Natural Bond Orbital (NBO) AnalysisHyperconjugative Interactions and Charge TransferQuantifies intramolecular electron delocalization and the strength of interactions like hydrogen bonding, contributing to molecular stability. nih.gov

By integrating these computational approaches with experimental spectroscopic data, a comprehensive understanding of the structure-property relationships for this compound analogues can be achieved. This synergy allows for the rational design of new molecules with tailored spectroscopic and electronic properties.

Advanced Applications of Methyl 3 Amino 5 Fluoro 2 Hydroxybenzoate in Chemical Synthesis and Materials Science

Building Block in Complex Organic Synthesis

The strategic placement of reactive groups on the aromatic ring makes Methyl 3-amino-5-fluoro-2-hydroxybenzoate a versatile building block for the synthesis of more complex molecular architectures.

The chemical structure of this compound is well-suited for the synthesis of various heterocyclic compounds, which are core components in many areas of chemistry, including pharmaceuticals and electronics. Anthranilic acids and their derivatives are recognized as important intermediates for the preparation of heterocycles. The amino group on the ring acts as a potent nucleophile, enabling cyclization reactions to form nitrogen-containing ring systems.

Drawing parallels from established synthetic routes, building blocks with similar amino-functionalized aromatic scaffolds are routinely used to construct a variety of fused heterocyclic systems. For instance, amino-substituted precursors are fundamental in synthesizing quinazolinones, triazepinoquinazolinones, and other complex fused heterocycles through condensation and cyclization reactions. Similarly, fluorinated anthranilic acids serve as key starting materials for indole (B1671886) derivatives and fluoroacridines, which can be converted into sophisticated ligands. The presence of the amino, hydroxyl, and ester groups on this compound allows it to participate in a range of heterocyclization reactions, making it a valuable precursor for creating novel, fluorinated heterocyclic systems.

This compound serves as a crucial intermediate in the multi-step synthesis of high-value chemical entities, particularly in the pharmaceutical and agrochemical sectors. Its ester and hydroxyl functionalities provide convenient handles for further chemical modifications, allowing for the construction of complex molecules.

In medicinal chemistry, the incorporation of fluorine into a drug candidate can significantly enhance its metabolic stability and bioavailability. This compound serves as a fluorinated building block, allowing for the introduction of a fluorine atom at a specific position in the target molecule. It is employed in research settings for designing novel compounds with potential therapeutic activities, including anti-inflammatory and antimicrobial agents.

Beyond pharmaceuticals, its aromatic fluorine structure is also beneficial in agrochemical research. It is utilized in the development of new herbicides and plant growth regulators, where the fluorine atom can improve environmental stability and target specificity.

Role as a Synthetic Intermediate

SectorApplicationKey Structural Contributions
PharmaceuticalsIntermediate for Active Pharmaceutical Ingredients (APIs).Provides a fluorinated scaffold, enhancing metabolic stability and bioavailability.
AgrochemicalsPrecursor for novel herbicides and plant growth regulators.The aromatic fluorine structure improves environmental stability and target specificity.
Research & DevelopmentUsed in designing novel compounds with potential biological activities (e.g., anti-inflammatory, antimicrobial).Ester and hydroxyl groups allow for diverse chemical modifications.

Potential in Materials Science and Engineering

The distinct functional groups of this compound also suggest its potential utility in the design and synthesis of advanced materials, although specific research in these areas is not yet widely documented.

In principle, molecules possessing multiple reactive functional groups like amines, hydroxyls, and esters can serve as monomers for step-growth polymerization. The amine and hydroxyl groups of this compound could potentially react with acyl chlorides, carboxylic acids, or isocyanates to form functional polymers such as polyamides, polyesters, or polyurethanes. The inclusion of the fluorine atom in the polymer backbone would be expected to impart desirable properties like thermal stability, chemical resistance, and low surface energy.

The amine (-NH2) and hydroxyl (-OH) groups on the molecule are potential coordination sites that can bind to metal ions. This makes this compound a candidate for use as a ligand in coordination chemistry. By coordinating with various metal centers, it could form discrete metal complexes or be incorporated into extended structures like metal-organic frameworks (MOFs). The electronic properties of such materials could be tuned by the fluorinated aromatic system, potentially leading to novel catalytic, magnetic, or optical properties.

Crystal engineering involves the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. The functional groups on this compound—specifically the hydrogen bond donors (-NH2, -OH) and acceptors (C=O, -OH, F)—make it an excellent candidate for forming predictable and robust hydrogen-bonding networks. These interactions can guide the self-assembly of the molecules into specific crystalline architectures. The presence of a polarizable aromatic system in a non-centrosymmetric crystal packing is a key requirement for second-order nonlinear optical (NLO) activity, suggesting that with appropriate crystal design, materials based on this compound could have potential applications in optoelectronics.

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the contribution of this compound to new chemical methodologies as requested.

Extensive searches of scholarly articles, patents, and chemical databases did not yield specific examples of this compound being instrumental in the development of novel, named synthetic reactions, unique catalytic processes, or distinct methodological advances in chemical synthesis.

The available information consistently identifies this compound as a valuable and versatile intermediate or building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. myskinrecipes.com Its utility stems from the presence of multiple reactive functional groups—an amino group, a fluorine atom, a hydroxyl group, and a methyl ester. These features allow for a variety of chemical modifications, making it a useful starting material for constructing intricate molecular architectures. myskinrecipes.com

For instance, the fluorine atom is often incorporated to enhance the metabolic stability and bioavailability of active pharmaceutical ingredients. myskinrecipes.com However, the use of this compound is typically within the framework of established and known chemical reactions. The literature does not describe instances where this compound itself is the centerpiece of a newly developed synthetic strategy that represents a significant methodological innovation.

Therefore, while the compound is undoubtedly important in synthetic chemistry, there is no evidence in the reviewed literature to suggest it has played a key role in the generation of new chemical methodologies as per the specific requirements of the requested article.

Future Directions and Perspectives in Research on Methyl 3 Amino 5 Fluoro 2 Hydroxybenzoate

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of Methyl 3-amino-5-fluoro-2-hydroxybenzoate is likely to move towards more efficient and environmentally benign methodologies. Current synthetic approaches for similar aminobenzoates often rely on multi-step processes that may involve harsh reaction conditions or the use of stoichiometric reagents. acs.orgmdpi.com For instance, a common strategy for producing amino-aromatics is the reduction of a corresponding nitro-aromatic precursor. acs.org The synthesis of a related compound, methyl 3-amino-5-bromo-2-hydroxybenzoate, utilizes the reduction of a nitro group with activated iron powder. chemicalbook.com

Future research could focus on several key areas to improve upon these methods:

Catalytic Hydrogenation: Exploring advanced catalytic systems for the reduction of a potential precursor like Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate could offer a greener alternative to metal-acid reductions, which can generate significant waste. acs.org The use of heterogeneous catalysts based on platinum, palladium, or other transition metals could allow for milder reaction conditions and easier catalyst recycling. acs.orgtaylorandfrancis.com

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reaction control, and allow for easier scalability. This approach can be particularly advantageous for potentially hazardous reactions like nitration or energetic reductions.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of aminobenzoic acid derivatives is a growing field of interest. mdpi.comresearchgate.net Future work could investigate the potential of engineered enzymes to produce the target molecule from renewable feedstocks, thereby reducing reliance on petroleum-based starting materials. mdpi.comresearchgate.net

Novel Catalytic Reactions: The development of new transition metal-catalyzed reactions, such as copper-catalyzed cascade reactions, could provide novel and efficient pathways to construct the substituted aminophenol core of the molecule. mdpi.com

Proposed Synthetic ImprovementPotential Advantages
Advanced Catalytic HydrogenationReduced waste, milder conditions, catalyst recyclability. acs.org
Continuous Flow ChemistryEnhanced safety, improved process control, scalability.
Biocatalysis / Enzymatic SynthesisUse of renewable feedstocks, high selectivity, environmentally benign. mdpi.com
Novel Cascade ReactionsIncreased step-economy, access to diverse derivatives. mdpi.com

Application of Advanced Spectroscopic Techniques for Deeper Structural Insights

While standard spectroscopic techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are essential for routine characterization, a deeper understanding of the fine structural details of this compound requires the application of more advanced methods. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, makes it a powerful spectroscopic probe. nih.govresearchgate.net

Future research should leverage these advanced techniques for a more complete structural elucidation:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be adapted for ¹⁹F detection to establish unambiguous correlations between the fluorine atom and the proton and carbon skeletons of the molecule. researchgate.net Furthermore, specialized ¹⁹F-centered NMR experiments can provide precise measurements of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants over multiple bonds, offering valuable insights into the molecule's conformation and electronic structure. nih.govrsc.org

Solid-State NMR (ssNMR): For the compound in its solid form, ssNMR could provide information on crystal packing, intermolecular interactions (such as hydrogen bonding involving the amine and hydroxyl groups), and the presence of polymorphism.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule. This would confirm bond lengths, bond angles, and the details of intermolecular interactions in the crystalline state.

Vibrational Spectroscopy: Advanced techniques like Raman spectroscopy, in conjunction with computational predictions, could help to assign vibrational modes and provide a detailed picture of the molecule's vibrational dynamics.

Spectroscopic TechniqueInformation Gained
¹⁹F-centered 2D NMRPrecise ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, through-space correlations. nih.gov
Solid-State NMR (ssNMR)Crystal packing, polymorphism, intermolecular interactions.
X-ray CrystallographyDefinitive 3D molecular structure, bond lengths, and angles.
Raman SpectroscopyVibrational modes, molecular fingerprinting.

Expansion of Computational Studies to Dynamic Processes and Solvent Effects

Computational chemistry offers powerful tools to complement experimental findings. While Density Functional Theory (DFT) calculations are already used to predict NMR chemical shifts for fluorinated aromatic compounds with high accuracy researchgate.net, future computational work on this compound should expand to explore its dynamic behavior and environmental interactions.

Prospective areas for computational investigation include:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational landscape of the molecule and the dynamics of its intramolecular hydrogen bonds. Crucially, these simulations can explicitly model the effects of different solvents on the molecule's structure and behavior, providing insights that are difficult to obtain experimentally.

Quantum Mechanics/Molecular Mechanics (QM/MM): To understand how the molecule might interact with a biological target, such as an enzyme active site, QM/MM methods can be employed. These hybrid methods treat the molecule with a high level of quantum mechanical theory while the larger protein and solvent environment is modeled using more computationally efficient molecular mechanics.

Calculation of Spectroscopic Parameters: Going beyond chemical shifts, future computational work could focus on accurately predicting other spectroscopic parameters, such as spin-spin coupling constants and vibrational frequencies, to aid in the interpretation of complex experimental spectra.

Reaction Mechanism Studies: Computational modeling can be used to investigate the transition states and reaction pathways for the synthesis and potential reactions of the molecule, guiding the development of new catalytic transformations. ajpchem.org

Computational MethodResearch Application
Molecular Dynamics (MD)Study of conformational flexibility and solvent interactions.
QM/MMModeling interactions within a biological environment (e.g., enzyme active site).
Advanced DFTPrediction of reaction mechanisms and transition states. ajpchem.org
Time-Dependent DFT (TD-DFT)Simulation of electronic absorption spectra (UV-Vis).

Discovery of Novel Reactivity Patterns and Catalytic Transformations

The array of functional groups on the this compound ring presents numerous opportunities for discovering novel chemical reactions and applications. The interplay between the electron-donating amine and hydroxyl groups and the electron-withdrawing fluorine and ester groups creates a unique electronic profile that could lead to new reactivity.

Future research could explore:

Selective Functionalization: Developing methods for the selective chemical modification of the amine or hydroxyl groups while leaving the other functional groups intact is a key challenge. This would allow for the synthesis of a diverse library of derivatives.

C-H Activation: The two unsubstituted carbon-hydrogen bonds on the aromatic ring are potential sites for direct functionalization via C-H activation catalysis. This would provide an atom-economical route to more complex substituted analogs.

Multicomponent Reactions (MCRs): The amine group makes the molecule a suitable candidate for use as a building block in multicomponent reactions, which allow for the rapid construction of complex heterocyclic structures from simple starting materials. nih.gov

Use as a Ligand: The amine and hydroxyl groups could potentially coordinate to metal centers, suggesting that the molecule or its derivatives could be investigated as ligands in transition metal catalysis.

Catalytic Degradation: In an environmental context, the development of catalysts for the degradation of fluorinated aromatic compounds is an important area of research. Nanostructured catalysts have shown promise for the degradation of related compounds like p-aminophenol. nih.gov

Exploration of this compound in Emerging Interdisciplinary Fields

The unique structural features of this compound make it a promising candidate for exploration in various interdisciplinary fields, most notably medicinal chemistry and materials science.

Medicinal Chemistry: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. tandfonline.comucd.ie The aminobenzoic acid scaffold is also a known pharmacophore. nih.govmdpi.com Therefore, this compound could serve as a valuable fragment or starting material in drug discovery programs. Its potential as an inhibitor of specific enzymes or as a building block for novel therapeutic agents warrants investigation. The presence of fluorine provides a handle for monitoring the molecule's behavior using ¹⁹F-MRI or for developing PET imaging agents with the ¹⁸F isotope. nih.gov

Materials Science: Fluorinated aromatic compounds are of great interest in the development of advanced materials. nih.gov The electronic properties of this compound suggest it could be explored as a monomer for the synthesis of specialty polymers with high thermal stability or specific optical properties. Its structure might also be suitable for incorporation into organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine is a common feature in modern agrochemicals. nih.gov The biological activity of this compound and its derivatives could be screened for potential herbicidal, fungicidal, or insecticidal properties.

The future of research on this compound is rich with potential. Advances in sustainable synthesis, detailed structural analysis, predictive computational modeling, and creative exploration of its reactivity will unlock new applications in medicine, materials, and beyond.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.